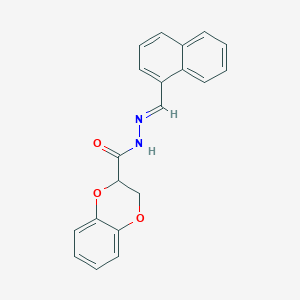
2-(1-azepanyl)-7-chloro-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-7-chloro-4-methylquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 2-(1-azepanyl)-7-chloro-4-methylquinoline is not fully understood. However, it is believed that the compound interacts with specific targets in cells, leading to changes in cellular signaling pathways and gene expression. This, in turn, can lead to various biological effects, such as the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
2-(1-azepanyl)-7-chloro-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal species.
実験室実験の利点と制限
One of the main advantages of 2-(1-azepanyl)-7-chloro-4-methylquinoline is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to its use in lab experiments. For example, the compound can be difficult to synthesize and purify, and its biological effects can be highly dependent on the specific experimental conditions used.
将来の方向性
There are many potential future directions for research on 2-(1-azepanyl)-7-chloro-4-methylquinoline. Some possible areas of study include:
1. Further exploration of the compound's mechanism of action and its interactions with specific cellular targets.
2. Investigation of the compound's potential use in the treatment of various diseases, including cancer and infectious diseases.
3. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
4. Examination of the compound's effects on different types of cells and in different experimental models.
5. Investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, 2-(1-azepanyl)-7-chloro-4-methylquinoline is a valuable tool for scientific research due to its unique structure and properties. This compound has been shown to have various biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential uses in the treatment of various diseases.
合成法
The synthesis of 2-(1-azepanyl)-7-chloro-4-methylquinoline involves the reaction of 7-chloro-4-methylquinoline with 1-azepanamine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the reagents used.
科学的研究の応用
2-(1-azepanyl)-7-chloro-4-methylquinoline has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
特性
IUPAC Name |
2-(azepan-1-yl)-7-chloro-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-11-13(17)6-7-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYJGTMBEXKIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-7-chloro-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)



![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
